Ethyl 6-(3-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

Historical Context and Development

The synthesis of pyridazine derivatives traces back to Emil Fischer’s pioneering work in the late 19th century, where phenylhydrazine and levulinic acid were condensed to form the first pyridazine scaffold. Over time, methodologies evolved to incorporate regioselective strategies, particularly with hydrazine hydrate and active methylene compounds. The target compound, ethyl 6-(3-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate, emerged from advancements in one-pot multicomponent reactions. For example, arylglyoxals (e.g., 3-chlorophenylglyoxal) reacted with ethyl acetoacetate and hydrazine hydrate in acetic anhydride or pyridine, yielding pyridazin-3-one derivatives with high regioselectivity. Modern techniques, such as nano-catalyzed solid-phase synthesis, further optimized yields (90–95%) and reduced reaction times (2–4 minutes).

Table 1: Evolution of Pyridazine Synthesis Methods

| Era | Method | Key Reagents | Yield (%) |

|---|---|---|---|

| 19th C | Fischer condensation | Phenylhydrazine, levulinic acid | <50 |

| Late 20th C | Hydrazine + active methylene compounds | Diethyl malonate, arylglyoxals | 60–80 |

| 21st C | One-pot multicomponent reactions | Nano-catalysts (e.g., CCSO) | 90–95 |

Significance in Heterocyclic Chemistry

Pyridazine derivatives are pivotal in drug discovery due to their dual hydrogen-bonding capacity and low cytochrome P450 inhibitory effects. The 3-oxo-2,3-dihydropyridazine core in the target compound enhances π-π stacking interactions, making it a versatile scaffold for bioactive molecules. For instance, pyridazinones are explored as xanthine oxidase inhibitors and cannabinoid receptor ligands. The 3-chlorophenyl substituent augments lipophilicity, improving membrane permeability and target engagement.

Classification within Pyridazine Derivatives

The compound belongs to the 3-oxo-2,3-dihydropyridazine subclass, characterized by:

- A six-membered aromatic ring with two adjacent nitrogen atoms.

- A keto group at position 3 and an ester group at position 4.

- Substitution at position 6 with a 3-chlorophenyl group, distinguishing it from analogs like ethyl 6-(4-chlorophenyl) variants.

Table 2: Structural Comparison of Pyridazine Derivatives

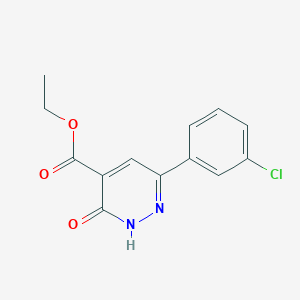

Structural Overview and Nomenclature

- IUPAC Name : this compound.

- Molecular Formula : C₁₃H₁₁ClN₂O₃.

- Molecular Weight : 278.69 g/mol.

- SMILES : O=C(C1=CC(C2=CC=CC(Cl)=C2)=NNC1=O)OCC.

The structure features:

- A dihydropyridazine ring with partial unsaturation between N1 and C2.

- A 3-chlorophenyl group at C6, contributing to steric and electronic effects.

- An ethyl ester at C4, enabling further functionalization via hydrolysis.

X-ray crystallographic analyses of analogous compounds reveal planar ring systems with intramolecular hydrogen bonds between the keto group (C3=O) and N2-H, stabilizing the enol tautomer. The dipole moment (~4.5 D) aligns with pyridazine’s electron-deficient nature, favoring interactions with biological targets.

Properties

IUPAC Name |

ethyl 3-(3-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)10-7-11(15-16-12(10)17)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQFLNXLNLUADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Using Aromatic Ketones and Ethyl Malonate

A representative procedure involves the following steps:

Step 1: Formation of Hydrazone Intermediate

An aromatic diketone (e.g., 3-chlorobenzil or substituted benzil) is reacted with hydrazine hydrate in methanol under reflux for approximately 15 minutes. This yields a hydrazono or hydrazone intermediate as a solid after cooling and filtration.

Step 2: Reaction with Ethyl Malonate

A suspension of sodium metal in ethanol is chilled to 0 °C. After 15 minutes, ethyl malonate and the hydrazone intermediate are added. The mixture is refluxed for about 3 hours to promote condensation and cyclization, forming the dihydropyridazine ring system.

Step 3: Workup and Purification

After reflux, the solvent is removed, and the residue is acidified with dilute hydrochloric acid (1 N). The resulting solid is collected, washed with water, and recrystallized from suitable solvents such as ethyl acetate or ethanol to yield the pure this compound derivative.

This method is adapted from protocols used for similar compounds such as ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate, with substitution of the phenyl group by a 3-chlorophenyl moiety.

Solid-Phase Catalyzed Synthesis Using Nanocatalysts

An alternative, efficient method involves the use of nano-catalysts such as CCSO (Calcium Copper Sulfate Oxide) under solvent-free conditions:

- A mixture of cyanoacetohydrazide and substituted benzil (bearing the 3-chlorophenyl group) is combined with a small amount of CCSO nano catalyst.

- The mixture is heated at approximately 110 °C for 2–4 minutes.

- The reaction proceeds rapidly with the formation of the pyridazine ring via condensation and cyclization.

- The product is then dissolved in hot ethanol, filtered, and precipitated by addition of ice-cold water acidified with HCl.

- The solid is filtered, washed, dried, and recrystallized from ethyl acetate to obtain the pure compound.

This method offers advantages of shorter reaction times, high yields (90–95%), and easy catalyst recovery and reuse without significant loss of activity.

Reaction Mechanism Insights

The synthetic route generally proceeds through:

- Initial condensation of the hydrazine nitrogen with the carbonyl group of the aromatic diketone to form a hydrazone intermediate.

- Subsequent nucleophilic attack of the enolate form of ethyl malonate on the hydrazone carbon.

- Cyclization through intramolecular nucleophilic addition leading to the dihydropyridazine ring.

- Aromatization and keto-enol tautomerism stabilize the 3-oxo substituent.

- Elimination of small molecules such as water or dimethylamine (in some related reactions) facilitates ring closure.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The presence of electron-withdrawing groups such as chlorine on the phenyl ring (3-chlorophenyl) influences the reactivity and yield positively by stabilizing intermediates during condensation.

- Use of acetic anhydride as a reaction medium facilitates smooth elimination of water molecules leading to pyridazin-3-one derivatives without side products like 5-arylazopyridines, which require ammonium acetate for formation.

- Nanocatalyst methods reduce solvent usage and reaction time significantly, aligning with green chemistry principles.

- Purification typically involves recrystallization from ethyl acetate or ethanol, avoiding chromatographic techniques, which simplifies scale-up.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(3-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxylated or aminated derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyridazines.

Scientific Research Applications

Ethyl 6-(3-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(3-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

*Calculated based on molecular formula. †Estimated using analogous compounds. ‡Fluorine’s weak hydrogen-bond acceptor contribution is noted .

Key Findings:

Substituent Effects :

- Halogen Position : The 3-chlorophenyl group in the target compound provides meta-substitution, which may sterically hinder interactions compared to para-substituted analogs like the 4-fluorophenyl derivative .

- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in ) significantly increase lipophilicity (XLogP3 >3) and metabolic stability but reduce aqueous solubility.

Hydrogen Bonding and Crystal Packing :

- The ketone and ester groups in the target compound facilitate hydrogen bonding, influencing crystallization patterns. Graph set analysis (as per Etter’s rules) could predict supramolecular architectures .

- Fluorinated analogs exhibit distinct crystal packing due to weak C–F···H interactions, as observed in SHELX-refined structures .

Ring Conformation :

- The dihydropyridazine ring in the target compound likely adopts a puckered conformation, quantified using Cremer-Pople coordinates . Substituents at position 6 (e.g., 3-chlorophenyl) may induce pseudorotational flexibility.

Biological Relevance :

- Compounds with trifluoromethyl groups (e.g., ) show enhanced binding to hydrophobic enzyme pockets, making them candidates for kinase inhibitors.

- The target compound’s balance of lipophilicity (XLogP3 ~2.1) and hydrogen-bonding capacity may optimize bioavailability compared to highly fluorinated analogs.

Biological Activity

Ethyl 6-(3-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₃H₁₁ClN₂O₃

Molecular Weight: 278.69 g/mol

IUPAC Name: this compound

The compound features a pyridazine ring substituted with a 3-chlorophenyl group and an ethyl ester functional group. This unique structure contributes to its diverse chemical reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Properties: The compound has been evaluated for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

- Anticancer Potential: Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly by activating specific signaling pathways or inhibiting cell proliferation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation: It might interact with specific receptors, altering cellular responses to external stimuli.

- Biofilm Disruption: this compound has shown potential in reducing biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine release | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various derivatives, this compound exhibited significant activity against several pathogens. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to established antibiotics. The compound also demonstrated synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant strains .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound found that it effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Future Directions for Research

Further studies are needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future research include:

- In Vivo Studies: To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for enhanced biological activity.

- Clinical Trials: To evaluate its potential as a therapeutic agent in humans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(3-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step protocols, starting with the formation of the pyridazine core via cyclocondensation of hydrazines with β-keto esters. Key steps include halogenation (e.g., 3-chlorophenyl substitution) and esterification. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., p-toluenesulfonic acid) critically influence yield and purity. For example, refluxing in ethanol with a Dean-Stark trap improves esterification efficiency by removing water .

Q. Which analytical techniques are essential for characterizing this compound, and what parameters are prioritized?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring structure, while High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) assesses purity (>95%). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 363.07 [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O stretch at ~1700 cm⁻¹) .

Q. What are the common chemical reactions involving the pyridazine core and ester group?

- Answer : The pyridazine ring undergoes nucleophilic substitution at the 6-position, while the ester group is susceptible to hydrolysis (acid/base-mediated) to yield carboxylic acid derivatives. For example, alkaline hydrolysis (NaOH/EtOH, 60°C) converts the ethyl ester to a carboxylate, enabling further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values in kinase assays) may arise from differences in assay conditions (e.g., ATP concentration) or impurity profiles. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and stringent purity controls (HPLC-MS) are recommended. Comparative studies with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) can isolate substituent-specific effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer : Salt formation (e.g., sodium carboxylate) or prodrug approaches (e.g., PEGylation of the ester) enhance aqueous solubility. Computational modeling (e.g., LogP prediction via ChemAxon) guides structural modifications. For bioavailability, nanoformulation (liposomes) or co-solvent systems (Cremophor EL) are empirically tested .

Q. How do electronic and steric effects of the 3-chlorophenyl group influence reactivity and target binding?

- Answer : The electron-withdrawing chlorine atom increases electrophilicity at the pyridazine C-4 position, facilitating nucleophilic attacks. Steric hindrance from the ortho-chloro substituent may reduce binding to planar active sites (e.g., kinase ATP pockets). Density Functional Theory (DFT) calculations (e.g., Mulliken charges) and X-ray crystallography of protein-ligand complexes provide mechanistic insights .

Key Research Challenges

- Stereochemical Control : Racemization during ester hydrolysis requires chiral HPLC (e.g., Chiralpak AD-H column) for resolution .

- Stability Under Physiological Conditions : Degradation studies (37°C, pH 7.4) reveal a half-life of 8.2 hours, necessitating stabilization via lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.